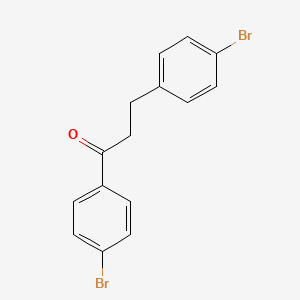

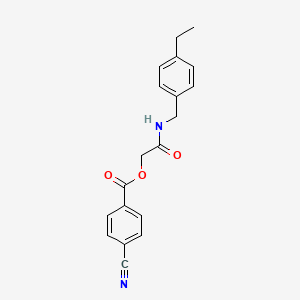

![molecular formula C11H16O6 B2527120 2-Methoxycarbonyl-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid CAS No. 2503202-98-8](/img/structure/B2527120.png)

2-Methoxycarbonyl-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, 2-Methoxycarbonyl-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid, is a structurally complex molecule featuring a cyclopropane core with multiple substituents. These include methoxycarbonyl and isopropyl groups, which are known to influence the chemical behavior of cyclopropane derivatives.

Synthesis Analysis

The synthesis of cyclopropane derivatives can be achieved through various methods. For instance, the Michael initiated ring closure reactions of 2-bromo-3-formylacrylic acid derivatives have been shown to form cyclopropane lactones, which could be a potential pathway for synthesizing related structures . Additionally, the synthesis of 2-(2-Hydroxyphenyl) cyclopropane-1-carboxylic acid from 2-methoxystyrene via a series of reactions including cyclopropanation suggests a method that could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives is significantly influenced by the substituents attached to the cyclopropane ring. For example, X-ray crystal structure analysis of 1-aminocyclopropane-1-carboxylic acid derivatives has revealed that the cyclopropane rings can adopt a Z-configuration, and the substituents can be disposed perpendicularly to each other . This information is crucial for understanding the three-dimensional arrangement of the substituents in the compound of interest.

Chemical Reactions Analysis

Cyclopropane derivatives undergo various chemical reactions depending on their substituents. The one-electron oxidation of cyclopropane carboxylic acids has been studied, showing that the presence of certain substituents can influence the reactivity and the fragmentation pathways of the radical cations formed . Moreover, the reaction of tricarbonyl cyclohexadiene iron derivatives with carbenes to form spiro[2,5]octane rings indicates the potential reactivity of cyclopropane derivatives in cycloaddition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are affected by their substituents. The pKa values of cis-2-substituted 1-cyclopropanecarboxylic acids have been determined, showing that electronic effects of the substituents can influence the acidity of these compounds . Mass spectrometric studies have indicated that substituents like methoxy groups can undergo randomization before the decomposition of the molecular ion, which is important for understanding the stability and fragmentation patterns of these molecules .

Aplicaciones Científicas De Investigación

Oxidation of Cyclopropane Derivatives

Increasing interest in cyclopropane derivatives within drug development has spurred the search for efficient transformation methods. Oxidation of methylene groups activated by adjacent cyclopropanes facilitates the direct synthesis of carbonylcyclopropanes. This process eliminates unnecessary synthetic stages, adhering to principles of atom economy. Various oxidants, including ozone, dioxiranes, and CrO3, have been employed, with RuO4 noted for its selectivity. This approach is significant for synthetic organic chemistry, offering a reliable method for producing cyclopropylketones (Sedenkova, K. N., Andriasov, K. S., Kuznetsova, T., & Averina, E., 2018).

Biotechnological Production from Biomass

Lactic acid, a critical hydroxycarboxylic acid, is produced via biomass fermentation. Its role extends beyond biodegradable polymers, serving as a green chemistry feedstock. From lactic acid, valuable chemicals such as pyruvic acid and lactate ester can be derived through chemical and biotechnological routes. These advancements hint at a future where biotechnological processes could replace chemical pathways, enhancing the sustainability of chemical production from biomass (Gao, Chao, Ma, Cuiqing, & Xu, P., 2011).

Sustainable Polymer and Fuel Production

5-Hydroxymethylfurfural (HMF) from plant biomass is a platform chemical with potential to replace hydrocarbon sources. HMF derivatives, such as 2,5-furandicarboxylic acid and 2,5-dimethylfuran, offer pathways to monomers, polymers, and fuels. The synthesis of HMF and its derivatives showcases the future of green chemistry, utilizing renewable plant feedstocks for a wide range of industrial applications (Chernyshev, V. M., Kravchenko, O. A., & Ananikov, V., 2017).

Role of Cyclopropane Derivatives in Plant Biology

1-Aminocyclopropane-1-carboxylic acid (ACC), a cyclopropane derivative, plays a critical role in ethylene biosynthesis in plants. Beyond its role as a precursor, ACC participates in various biological processes, including stress response modulation and signaling. This highlights the importance of cyclopropane derivatives in understanding plant physiology and development strategies for agriculture (Van de Poel, B. & Van Der Straeten, D., 2014).

Propiedades

IUPAC Name |

2-methoxycarbonyl-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O6/c1-11(2,3)17-10(15)7-5(8(12)13)6(7)9(14)16-4/h5-7H,1-4H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZGLPQTXOQTKHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1C(C1C(=O)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

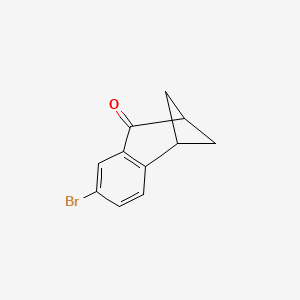

![(2E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-cyclopropyl-2-[(dimethylamino)methylidene]propane-1,3-dione](/img/structure/B2527039.png)

![1-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate](/img/structure/B2527045.png)

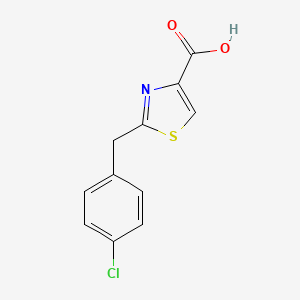

![Ethyl 6-ethyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2527048.png)

![methyl 4-(2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2527052.png)

![4-chloro-1-propyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2527056.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2527057.png)

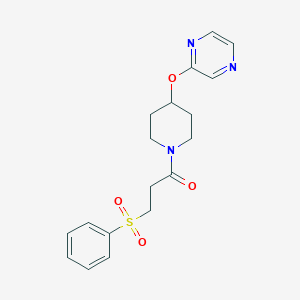

![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2527060.png)